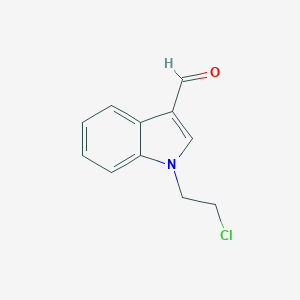
1-(2-Chloroethyl)indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a chloroethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of indole-3-carbaldehyde with 2-chloroethylamine under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the aldehyde, followed by cyclization to form the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and thiourea.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 1-(2-Chloroethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chloroethyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)indole-3-carbaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aldehyde group can also participate in various biochemical reactions, further contributing to its biological activity.
類似化合物との比較
1-(2-Chloroethyl)-3-nitro-1H-indole: Similar structure but with a nitro group instead of an aldehyde group.
1-(2-Chloroethyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(2-Chloroethyl)-1H-indole-3-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness: 1-(2-Chloroethyl)indole-3-carbaldehyde is unique due to the presence of both a chloroethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
134785-54-9 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
1-(2-chloroethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |
InChIキー |
VQFBVKGUSYODAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CCCl)C=O |
同義語 |
1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















